(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
CAS No.: 863564-53-8
Cat. No.: VC16012107
Molecular Formula: C14H21ClFNO
Molecular Weight: 273.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863564-53-8 |
|---|---|
| Molecular Formula | C14H21ClFNO |
| Molecular Weight | 273.77 g/mol |
| IUPAC Name | 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
| Standard InChI Key | BYPVEMYUKGJAKO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol hydrochloride, reflects its core structure: a cyclohexane ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the 1-position and a 4-fluorobenzyl (-CH₂C₆H₄F) substituent at the 4-position . The hydrochloride salt form (Cl⁻ counterion) improves aqueous solubility, a common strategy in drug formulation.
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁ClFNO | |
| Molecular Weight | 273.77 g/mol | |
| CAS Number | 863564-53-8 | |
| Stereochemistry | (1R,4R) Configuration | |
| Parent Compound (Free Base) | CID 58923667 |
The (1R,4R) stereochemistry is critical for molecular recognition in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic and Computational Descriptors
The compound’s SMILES string, C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl, encodes its connectivity, while the InChIKey BYPVEMYUKGJAKO-UHFFFAOYSA-N provides a unique identifier for database searches . Computational models predict a three-dimensional conformation where the fluorobenzyl group occupies an equatorial position on the cyclohexane ring, minimizing steric strain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R,4R)-1-(aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multi-step organic reactions:
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Cyclohexanol Backbone Formation: Cyclohexene oxide derivatives may serve as intermediates, undergoing nucleophilic opening to introduce substituents.
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Aminomethylation: A Mannich reaction or reductive amination could install the aminomethyl group at the 1-position .
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4-Fluorobenzyl Introduction: Alkylation or Friedel-Crafts acylation (followed by reduction) attaches the fluorinated aromatic moiety.
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Resolution of Stereoisomers: Chiral chromatography or asymmetric catalysis ensures the (1R,4R) configuration .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial-Scale Production Challenges
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Stereochemical Purity: Maintaining >98% enantiomeric excess (as reported in commercial samples ) requires stringent catalytic conditions.
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Fluorine Handling: The 4-fluorobenzyl group necessitates specialized equipment due to fluorine’s reactivity.
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Yield Optimization: Multi-step syntheses often suffer from low cumulative yields, necessitating process refinement .
Physicochemical Properties
Crystallographic Analysis
X-ray diffraction of the free base reveals a chair conformation for the cyclohexane ring, with intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups stabilizing the structure . The fluorine atom’s electronegativity induces a dipole moment, potentially influencing crystal packing .
The stereospecific (1R,4R) configuration likely enhances affinity for chiral biological targets, as seen in antidepressants and antipsychotics .
Applications and Future Directions
Pharmaceutical Development
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Prodrug Potential: The hydroxyl group could be esterified for sustained release.
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Combination Therapies: Synergy with fluorinated antitumor agents (e.g., 5-fluorouracil) warrants investigation .
Industrial and Research Use
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